Product packaging for 1,3-Oxathiolane, 2-(2-furanyl)-(Cat. No.:CAS No. 81932-19-6)

1,3-Oxathiolane, 2-(2-furanyl)-

Cat. No.: B14411739
CAS No.: 81932-19-6
M. Wt: 156.20 g/mol
InChI Key: UIUKWKHPHFBJPG-UHFFFAOYSA-N
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Description

Contextualization of Heterocyclic Scaffolds in Synthetic Chemistry

Heterocyclic compounds are a vast and diverse class of organic molecules that are fundamental to the fields of chemistry, biology, and materials science. openaccessjournals.com These compounds are characterized by a cyclic structure containing at least one heteroatom, such as nitrogen, oxygen, or sulfur. openaccessjournals.comsciencescholar.us This structural feature imparts unique physicochemical properties and reactivity compared to their carbocyclic counterparts. openaccessjournals.com

The significance of heterocyclic scaffolds in synthetic chemistry cannot be overstated. They are integral components in a wide array of natural products, including alkaloids and antibiotics. ijpsr.com Furthermore, a significant percentage of pharmaceuticals and agrochemicals feature heterocyclic moieties. ijpsr.comopenmedicinalchemistryjournal.com Organic chemists utilize various synthetic strategies, such as cyclization reactions and transition metal-catalyzed processes, to construct these valuable ring systems. openaccessjournals.com The ability to manipulate the structure of heterocyclic compounds allows for the creation of new materials and molecules with tailored properties. openaccessjournals.com

Significance of 1,3-Oxathiolane (B1218472) Derivatives in Advanced Synthesis

Within the broad family of heterocycles, the 1,3-oxathiolane ring system has garnered considerable attention. This five-membered ring contains both an oxygen and a sulfur atom at the 1- and 3-positions, respectively. wikipedia.org While the parent 1,3-oxathiolane has limited direct applications, its derivatives are of significant interest. wikipedia.org

One of the most prominent areas of application for 1,3-oxathiolane derivatives is in medicinal chemistry, particularly as nucleoside analogues. nih.gov By replacing the sugar moiety of a nucleoside with a 1,3-oxathiolane ring, chemists have developed potent therapeutic agents. nih.gov A key synthetic challenge in this area is the control of stereochemistry, as the 1,3-oxathiolane ring can possess multiple chiral centers. nih.gov

The synthesis of the 1,3-oxathiolane ring is often achieved through the reaction of an oxygen-containing substrate, such as an aldehyde, with a sulfur-containing compound like a thiol. nih.gov More recent synthetic innovations have focused on developing cost-effective and scalable routes to key 1,3-oxathiolane intermediates using readily available starting materials like chloroacetic acid and vinyl acetate. acs.org These advancements are crucial for the large-scale production of pharmaceuticals containing this heterocyclic core. acs.org

Specific Academic and Research Interest in 1,3-Oxathiolane, 2-(2-furanyl)-

The specific compound, 1,3-Oxathiolane, 2-(2-furanyl)-, incorporates two important heterocyclic motifs: the 1,3-oxathiolane ring and a furan (B31954) ring. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common scaffold in a multitude of biologically active compounds and is a valuable building block in organic synthesis. ijabbr.comwisdomlib.org Furan derivatives have shown a wide range of pharmacological activities. ijabbr.comutripoli.edu.ly

The synthesis of 1,3-Oxathiolane, 2-(2-furanyl)- has been reported via the reaction of 2-mercaptoethanol (B42355) with furfural (B47365) in the presence of p-toluenesulfonic acid, using benzene (B151609) as an azeotropic dehydration agent. This method has been shown to produce the target compound in high yield. The structure of the resulting compound is confirmed through various spectroscopic methods.

The academic and research interest in this particular molecule stems from the combination of the established significance of the 1,3-oxathiolane core in medicinal chemistry and the versatile nature of the furan moiety. nih.govnumberanalytics.com The exploration of such hybrid heterocyclic systems opens avenues for the development of novel compounds with unique chemical properties and potential applications.

Synthesis of 1,3-Oxathiolane, 2-(2-furanyl)- and Related Compounds

Reactant 1 Reactant 2 Catalyst Solvent Product Yield (%)
2-Mercaptoethanol Crotonaldehyde p-Toluene sulfonic acid Benzene 2-Acryl-1,3-oxathiolane 80
2-Mercaptoethanol Furfural p-Toluene sulfonic acid Benzene 2-(2-Furfuryl)-1,3-oxathiolane 89
2-Mercaptoethanol Benzaldehyde p-Toluene sulfonic acid Benzene 2-Phenyl-1,3-oxathiolane 84

Spectroscopic Data for Characterization

Technique Description
IR Spectrum Used to identify the functional groups present in the molecule.
GC-MS Spectrum Used to determine the molecular weight and fragmentation pattern.
1H NMR Spectrum Used to determine the structure and connectivity of protons in the molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O2S B14411739 1,3-Oxathiolane, 2-(2-furanyl)- CAS No. 81932-19-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81932-19-6

Molecular Formula

C7H8O2S

Molecular Weight

156.20 g/mol

IUPAC Name

2-(furan-2-yl)-1,3-oxathiolane

InChI

InChI=1S/C7H8O2S/c1-2-6(8-3-1)7-9-4-5-10-7/h1-3,7H,4-5H2

InChI Key

UIUKWKHPHFBJPG-UHFFFAOYSA-N

Canonical SMILES

C1CSC(O1)C2=CC=CO2

Origin of Product

United States

Mechanistic Investigations of 1,3 Oxathiolane Formation and Reactivity

Detailed Analysis of Cyclocondensation Mechanisms

The formation of the 1,3-oxathiolane (B1218472) ring from an aldehyde and a mercaptoalcohol is a classic example of a cyclocondensation reaction. This process is typically acid-catalyzed and proceeds through a series of equilibrium steps involving nucleophilic additions and a final dehydration step to yield the stable five-membered ring.

Protonation and Nucleophilic Attack Sequences

The acid-catalyzed condensation of 2-furaldehyde with 2-mercaptoethanol (B42355) initiates with the protonation of the carbonyl oxygen of the aldehyde. This step significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack. The sulfur atom of 2-mercaptoethanol, being a soft and potent nucleophile, then attacks the activated carbonyl carbon. This first nucleophilic addition results in the formation of a hemithioacetal intermediate.

Following the formation of the hemithioacetal, an intramolecular nucleophilic attack occurs. The hydroxyl group of the 2-mercaptoethanol moiety attacks the same carbon (the original carbonyl carbon), which now bears the furan (B31954) group and the sulfur atom. This ring-closing step forms a protonated 1,3-oxathiolane ring.

Role of Leaving Group Chemistry in Ring Closure

The final step in the formation of 2-(2-furanyl)-1,3-oxathiolane is the elimination of a water molecule to yield the stable heterocyclic product. The intramolecular cyclization initially forms a protonated cyclic intermediate where the oxygen atom originating from the aldehyde's carbonyl group is now a hydroxyl group, and the oxygen from the mercaptoethanol's hydroxyl group is part of the ring. A subsequent proton transfer to the exocyclic hydroxyl group converts it into a good leaving group (H₂O). The departure of the water molecule, driven by the formation of a stable five-membered ring, completes the cyclocondensation, and deprotonation of the ring oxygen yields the final product. The entire process is reversible, and the removal of water is often necessary to drive the reaction to completion.

Mechanisms of Stereochemical Induction and Control

The carbon atom at the 2-position of the oxathiolane ring (bearing the furanyl group) is a chiral center. Consequently, controlling the stereochemistry at this position is a significant goal in asymmetric synthesis. Researchers have employed both chiral catalysts and enzymes to achieve high levels of enantiomeric excess.

Chiral Lewis Acid Catalysis for Enantiomeric Excess

Chiral Lewis acids provide a powerful tool for inducing enantioselectivity in the formation of 1,3-oxathiolanes. A chiral Lewis acid catalyst can coordinate with the aldehyde, typically at the carbonyl oxygen. This coordination creates a sterically defined chiral environment around the electrophilic carbonyl carbon.

The mechanism proceeds as follows:

Coordination: The chiral Lewis acid binds to the carbonyl oxygen of 2-furaldehyde. This activation makes the aldehyde more susceptible to nucleophilic attack.

Stereo-differentiating Nucleophilic Attack: The chiral ligands of the Lewis acid create a sterically hindered environment, directing the incoming nucleophile (2-mercaptoethanol) to attack the carbonyl carbon from a specific face. This facial selectivity leads to the preferential formation of one enantiomer of the hemithioacetal intermediate.

Cyclization: Subsequent intramolecular cyclization and dehydration proceed as in the non-chiral version of the reaction, locking in the stereochemistry established during the initial nucleophilic attack.

This method has been shown to be effective for a range of aldehydes, providing access to chiral propargylic alcohols and other intermediates with high enantioselectivity. mdpi.com The choice of Lewis acid and its chiral ligands is critical for achieving high yields and enantiomeric excess. nih.govnih.gov

Enzymatic Active Site Interactions in Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) is a highly efficient strategy that combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. Chemoenzymatic DKR has been successfully applied to the synthesis of chiral 1,3-oxathiolane derivatives. researchgate.netnih.gov

The mechanism relies on the dynamic equilibrium between the starting materials (2-furaldehyde and 2-mercaptoethanol) and the racemic 1,3-oxathiolane. An enzyme, typically a lipase (B570770) such as Candida antarctica lipase B (CAL B) or a protease like subtilisin Carlsberg (STS), is used to selectively acylate one of the enantiomers. researchgate.netacs.org

The key steps are:

Reversible Ring Formation: 2-Furaldehyde and 2-mercaptoethanol are in equilibrium with the (R)- and (S)-enantiomers of 2-(2-furanyl)-1,3-oxathiolane. This racemization occurs via the reversible formation of the hemithioacetal. nih.gov

Enantioselective Acylation: The enzyme's active site selectively binds to one of the enantiomers. For example, the primary hydroxyl group of the oxathiolane can fit into a specific pocket of the enzyme. The enzyme then catalyzes the transfer of an acyl group (from an acyl donor like vinyl acetate) to the hydroxyl group of only that specific enantiomer. acs.org

Stereochemical Trapping: The acylated enantiomer is no longer in equilibrium with the starting materials. This selective removal of one enantiomer from the equilibrium shifts the balance, causing the non-reactive enantiomer to continuously racemize back to the reactive one, which is then consumed by the enzyme. mdpi.com

This process allows for the conversion of the entire racemic mixture into a single, highly enantioenriched acylated product. acs.orgacs.org Studies have shown that both CAL B and STS favor the formation of the trans-1,3-oxathiolane heterocycle. acs.org

Enzyme Selectivity in Dynamic Kinetic Resolution of 1,3-Oxathiolanes
EnzymeSubstrate StereopreferenceTypical Acyl DonorAchieved Enantiomeric Excess (ee)Key Finding
Candida antarctica Lipase B (CAL B)Favors acylation of the (S)-enantiomer at the C-5 position.Vinyl Acetate>99%Demonstrates high selectivity for the trans-1,3-oxathiolane product. researchgate.netacs.org
Subtilisin Carlsberg (STS)Favors acylation of the (R)-enantiomer at the C-5 position.Isopropenyl Acetate>99%Shows opposite stereopreference to CAL B, allowing access to the other enantiomer. acs.org
Burkholderia cepacia Lipase (Lipase-PS)Used for kinetic resolution of related racemic alcohols.Vinyl AcetateHighEffective for resolving racemic precursors to oxathiolane synthesis. researchgate.net

Reaction Pathways for Ring Transformation and Functionalization

While the 1,3-oxathiolane ring is relatively stable, it can undergo specific transformations, providing pathways to other functionalized molecules. These reactions often target the sulfur atom or involve ring-opening or ring-expansion mechanisms.

One common transformation is the oxidation of the sulfur atom. Using oxidizing agents, the sulfide (B99878) can be converted to a sulfoxide (B87167) and further to a sulfone. These S-oxidized derivatives exhibit different reactivity. For instance, upon flash vacuum pyrolysis, 2-substituted 1,3-oxathiolane S-oxides and S,S-dioxides can undergo extrusion of SO or SO₂, respectively, leading to the formation of an alkene (ethene) and a carbonyl compound (2-furaldehyde).

Other reported transformations for related systems include the conversion of 1,3-oxathiolane-2-thiones into 1,3-dithiolan-2-ones, demonstrating the possibility of heteroatom exchange within the ring system. Furthermore, ring-opening reactions can be initiated by various reagents, leading to linear thioethers or other heterocyclic structures, expanding the synthetic utility of the oxathiolane core.

Mechanisms of Sulfur Oxidation and Reduction

The sulfur atom in the 1,3-oxathiolane ring is susceptible to oxidation, a process that can significantly alter the chemical properties of the molecule. Oxidation typically involves the conversion of the sulfide to a sulfoxide and then to a sulfone. This transformation is a key step in the biological sulfur cycle and is often mediated by prokaryotes. nih.gov

The oxidation of reduced inorganic sulfur compounds, such as the sulfide in the oxathiolane ring, is a fundamental process in the global sulfur cycle. nih.gov This biological oxidation is primarily carried out by a diverse group of prokaryotes. nih.gov The process involves the transfer of electrons from the reduced sulfur compound to an electron acceptor, such as oxygen or nitrate (B79036). wikipedia.org

In a laboratory setting, the oxidation of sulfur can be achieved using various oxidizing agents. The oxidation state of sulfur in a compound can be determined by a set of established rules. libretexts.org For instance, in a neutral molecule, the sum of the oxidation numbers of all atoms is zero. libretexts.org Oxygen is typically assigned an oxidation number of -2, except in peroxides or when bonded to a more electronegative element like fluorine. libretexts.orgyoutube.com

The reduction of oxidized sulfur species back to the sulfide is also a critical process. This can be accomplished through chemical or electrochemical means. nih.gov For example, sodium dithionite (B78146) is a strong reducing agent that can be used for this purpose. nih.gov

Table 1: Oxidation States of Sulfur

Compound/Functional Group Sulfur Oxidation State
Sulfide (in 1,3-oxathiolane) -2
Sulfoxide 0
Sulfone +2
Sulfite (SO₃²⁻) +4

Ring-Opening Mechanisms in Acidic and Other Environments

The 1,3-oxathiolane ring can undergo cleavage through ring-opening reactions, particularly in acidic environments. khanacademy.org The mechanism of this process is analogous to the acid-catalyzed ring-opening of other cyclic ethers, such as epoxides and oxetanes. khanacademy.orgresearchgate.net

In the presence of an acid, the oxygen atom of the oxathiolane ring is protonated, forming an oxonium ion. youtube.com This protonation makes the ring more susceptible to nucleophilic attack. youtube.com A weak nucleophile will then attack the more substituted carbon atom, leading to the opening of the ring. khanacademy.orgyoutube.com This regioselectivity is a key feature of acid-catalyzed epoxide opening. youtube.com The attack of the nucleophile occurs from the side opposite to the protonated oxygen, resulting in an anti-configuration of the resulting product. khanacademy.org

The stability of the carbocation intermediate plays a significant role in determining the reaction pathway. In cases where a stable carbocation can be formed, the reaction may proceed through an SN1-like mechanism. However, if the carbocation is not well-stabilized, an SN2-like mechanism with backside attack is more likely.

Lewis acids can also initiate the ring-opening of cyclic ethers. mdpi.com A variety of Lewis acids, including boron trichloride, palladium complexes, and lanthanide salts, have been employed for this purpose. mdpi.com The mechanism involves the coordination of the Lewis acid to the oxygen atom, which activates the ring towards nucleophilic cleavage. mdpi.com

Cycloaddition-Cycloreversion Mechanisms in Related Systems

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. libretexts.org These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example of this type of transformation. libretexts.org

While direct cycloaddition reactions involving the 1,3-oxathiolane ring itself are not extensively documented, the principles of cycloaddition are relevant to understanding the reactivity of related systems and potential transformations of the furan moiety. The furan ring in 2-(2-furanyl)-1,3-oxathiolane can participate as the 4π-electron component in Diels-Alder reactions.

1,3-dipolar cycloadditions represent another important class of pericyclic reactions. youtube.comyoutube.comslideshare.net These reactions involve a 1,3-dipole and a dipolarophile, which can be an alkene or alkyne. youtube.com The reaction proceeds through a concerted mechanism to form a five-membered heterocyclic ring. youtube.com For instance, azides react with alkynes to form triazoles, and nitrile oxides react with alkynes to yield isoxazoles. youtube.com

Metallo-enolcarbenes, generated from enoldiazo compounds, can also participate in various cycloaddition reactions, including [3+2], [3+3], and [4+3] cycloadditions, to construct diverse heterocyclic frameworks. nih.gov

The study of these mechanistic principles provides a framework for understanding and predicting the chemical behavior of 2-(2-furanyl)-1,3-oxathiolane and for designing novel synthetic applications.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Oxathiolane, 2 2 Furanyl Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For derivatives of 1,3-Oxathiolane (B1218472), 2-(2-furanyl)-, both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus.

Proton NMR spectra reveal the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of a 1,3-oxathiolane derivative, the protons on the oxathiolane and furan (B31954) rings exhibit characteristic chemical shifts. researchgate.net

The analysis of 2-mono- and 2,2-disubstituted 1,3-oxathiolanes has been performed to determine the chemical shifts and coupling constants of the C4 and C5 hydrogens. researchgate.net This data helps in predicting the conformation of the oxathiolane ring system, which is often a slightly distorted envelope conformation with the oxygen atom at the "flap" position. researchgate.net

For the 2-(2-furanyl) substituent, the protons on the furan ring would show signals in the aromatic region, typically between 6.0 and 7.5 ppm. The specific shifts and coupling patterns would depend on the substitution pattern of the furan ring. For instance, in furoin, a related compound containing furan rings, the furan ring protons appear as multiplets between 6.35 and 7.61 ppm. rsc.org

Proton TypeTypical Chemical Shift (ppm)Multiplicity
Furan Ring Protons6.0 - 7.5m
Oxathiolane Ring Protons (C4-H, C5-H)2.5 - 4.5m
Oxathiolane Ring Proton (C2-H)5.0 - 6.0s or t

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often allowing for the resolution of individual carbon signals. oregonstate.edu

For 1,3-oxathiolane derivatives, the carbon atoms of the oxathiolane ring typically resonate at distinct chemical shifts. The carbon at the 2-position (C2), being bonded to both an oxygen and a sulfur atom, appears at a characteristic downfield shift. The carbons at the 4 and 5 positions (C4 and C5) will have shifts influenced by their attachment to sulfur and oxygen, respectively. The carbon atoms of the 2-furanyl substituent will show signals in the aromatic region, typically between 110 and 150 ppm. researchgate.netmdpi.com

Carbon TypeTypical Chemical Shift (ppm)
Furan Ring Carbons110 - 150
Oxathiolane Ring Carbon (C2)80 - 100
Oxathiolane Ring Carbon (C4)30 - 50
Oxathiolane Ring Carbon (C5)70 - 90

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals, especially in complex molecules where 1D spectra may show overlapping signals. wikipedia.orgcreative-biostructure.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental. wikipedia.orghuji.ac.il

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the furan and oxathiolane rings. creative-biostructure.com

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. wikipedia.org

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity of different fragments of the molecule, such as the linkage between the furan ring and the oxathiolane ring. huji.ac.il

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1,3-Oxathiolane, 2-(2-furanyl)- would be expected to show characteristic absorption bands for the C-O-C and C-S-C linkages of the oxathiolane ring, as well as the C=C and C-O bonds of the furan ring. researchgate.net

The furan ring typically exhibits characteristic absorptions for C-H stretching around 3100 cm⁻¹, C=C stretching in the 1500-1600 cm⁻¹ region, and C-O-C stretching around 1000-1300 cm⁻¹. The oxathiolane ring would show C-H stretching frequencies in the 2850-3000 cm⁻¹ range and C-O and C-S stretching vibrations at lower frequencies.

Functional GroupTypical Absorption Range (cm⁻¹)
Furan C-H stretch~3100
Aliphatic C-H stretch2850 - 3000
Furan C=C stretch1500 - 1600
C-O-C stretch (ether)1000 - 1300
C-S stretch600 - 800

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net When coupled with gas chromatography (GC-MS), it also provides information about the purity of the sample. nih.govbotanyjournals.com

The mass spectrum of 1,3-Oxathiolane, 2-(2-furanyl)- would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragments would likely arise from the cleavage of the oxathiolane ring and the furan moiety. For instance, the loss of fragments such as CH₂S or CH₂O from the oxathiolane ring, or the furan ring itself, can be diagnostic. GC-MS analysis is particularly useful for separating the target compound from any impurities or byproducts from a reaction mixture, with the mass spectrometer providing identification of each separated component. nih.govbotanyjournals.com

X-ray Crystallography for Solid-State Structural Determination of Related Systems

While obtaining suitable crystals of 1,3-Oxathiolane, 2-(2-furanyl)- itself might be challenging, X-ray crystallography of related crystalline derivatives provides definitive proof of structure in the solid state. nih.gov This technique determines the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and stereochemistry. nih.gov

For example, the X-ray structure of the major trans diastereomer of 2-phenyl-4-isobutyl-1,3-oxathiolane S,S-dioxide revealed an envelope conformation for the oxathiolane ring with the oxygen atom at the flap. researchgate.net Such studies on related systems offer valuable insights into the likely conformation and stereochemical features of 1,3-Oxathiolane, 2-(2-furanyl)- derivatives.

Application of Chiroptical Methods for Absolute Configuration Assignment

The unambiguous assignment of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with profound implications in fields such as pharmacology and materials science. For derivatives of 1,3-Oxathiolane, 2-(2-furanyl)-, which possess at least one stereocenter at the C2 position of the oxathiolane ring, chiroptical methods serve as powerful, non-destructive tools for elucidating their three-dimensional structure. These techniques, which rely on the differential interaction of chiral molecules with left and right circularly polarized light, include Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD). The combination of experimental chiroptical data with quantum-chemical calculations provides a robust framework for the assignment of absolute configuration. frontiersin.orgnih.govnih.gov

The general approach involves the computational modeling of the chiroptical spectra for a specific enantiomer, for instance, the (R)-enantiomer, of the target molecule. This theoretical spectrum is then compared with the experimentally obtained spectrum. A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the synthesized or isolated compound. nih.govnih.gov The reliability of this method hinges on the accurate prediction of the conformational landscape of the molecule, as chiroptical properties are exquisitely sensitive to conformational changes. frontiersin.orgnih.gov

For 1,3-oxathiolane, 2-(2-furanyl)- derivatives, the conformational flexibility of the oxathiolane ring and the rotational freedom of the furan ring at the C2 position must be carefully considered. Computational protocols often involve a thorough conformational search to identify all low-energy conformers, followed by the calculation of their chiroptical properties. The final theoretical spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions. The resulting spectrum is characterized by Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the molecule's chromophores. frontiersin.org In the case of 1,3-oxathiolane, 2-(2-furanyl)-, the furan ring and the oxathiolane moiety constitute the primary chromophores.

The absolute configuration can often be determined by comparing the experimental ECD spectrum with the spectrum calculated using time-dependent density functional theory (TD-DFT). For a hypothetical (2R)-1,3-oxathiolane, 2-(2-furanyl)-, a predicted ECD spectrum might exhibit specific Cotton effects. For instance, a positive Cotton effect at a certain wavelength and a negative one at another can be a characteristic signature of the (R)-configuration. If the experimental spectrum of an enantiomerically pure sample matches this predicted spectrum, its absolute configuration can be assigned as (R). nih.govmdpi.com

Table 1: Hypothetical Experimental vs. Calculated ECD Data for (2R)-1,3-Oxathiolane, 2-(2-furanyl)-

Wavelength (nm)Experimental Δε (M⁻¹cm⁻¹)Calculated Δε (M⁻¹cm⁻¹)
270+2.5+2.8
245-1.8-2.1
210+4.1+3.9

Note: The data in this table is hypothetical and serves as an illustrative example of how experimental and calculated ECD data are compared for absolute configuration assignment. Actual values would be dependent on the specific derivative and solvent used.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region. VCD is particularly sensitive to the stereochemical environment of vibrating functional groups. nih.govduke.edu For 1,3-oxathiolane, 2-(2-furanyl)- derivatives, VCD spectra can provide a wealth of structural information due to the various C-H, C-O, and C-S stretching and bending vibrations.

The absolute configuration is determined by comparing the experimental VCD spectrum with the DFT-calculated spectrum for a chosen enantiomer. The rich detail in VCD spectra, often containing dozens of bands, can provide a highly reliable "fingerprint" for a specific stereoisomer. A good agreement between the signs and relative intensities of the experimental and calculated VCD bands allows for a confident assignment of the absolute configuration. nih.gov

Table 2: Illustrative Comparison of Key Experimental and Calculated VCD Bands for a Hypothetical (2R)-1,3-Oxathiolane, 2-(2-furanyl)- Derivative

Wavenumber (cm⁻¹)Experimental VCD SignCalculated VCD SignVibrational Assignment
2980++Asymmetric CH₂ stretch
2875--Symmetric CH₂ stretch
1150++C-O-C stretch
1080--Furan ring breathing
670++C-S stretch

Note: This table presents a simplified, hypothetical comparison. A full VCD analysis would involve the comparison of the entire spectral region.

The complementarity of ECD and VCD is a powerful aspect of chiroptical studies. While ECD probes the electronic transitions of chromophores, VCD provides detailed information about the stereochemistry of the entire molecular framework. Therefore, the concurrent use of both techniques, in conjunction with computational modeling, offers a very high level of confidence in the assignment of the absolute configuration of chiral 1,3-oxathiolane, 2-(2-furanyl)- derivatives. nih.gov

Derivatization and Chemical Transformations of 1,3 Oxathiolane, 2 2 Furanyl

Electrophilic and Nucleophilic Substitutions on the 1,3-Oxathiolane (B1218472) Ring

Direct electrophilic and nucleophilic substitutions on the saturated 1,3-oxathiolane ring are generally uncommon due to the inherent stability of the C-H and C-O/C-S bonds. However, reactions involving the cleavage of the ring, followed by substitution, are more prevalent.

Reactions at the C2 position are particularly relevant. The C2 carbon, being an acetal (B89532) carbon, is susceptible to cleavage under acidic conditions, which can lead to the formation of a stabilized carbocation or an oxocarbenium ion intermediate. This intermediate can then be trapped by various nucleophiles. While specific studies on 2-(2-furanyl)-1,3-oxathiolane are limited, analogous reactions with other 2-substituted 1,3-oxathiolanes provide insight into its potential reactivity. For instance, the hydrolysis of the oxathiolane ring under acidic conditions would regenerate the parent aldehyde, furfural (B47365), and 2-mercaptoethanol (B42355).

Functional Group Interconversions of the 2-(2-furanyl) Moiety

The 2-(2-furanyl) group in 1,3-Oxathiolane, 2-(2-furanyl)- is an electron-rich aromatic system, making it susceptible to a variety of functional group interconversions, primarily through electrophilic substitution reactions. The furan (B31954) ring directs incoming electrophiles to the C5 position due to the activating effect of the oxygen atom.

Common electrophilic substitution reactions that can be anticipated on the furan ring of this compound include:

Nitration: Under mild nitrating conditions, such as with acetyl nitrate (B79036) at low temperatures, the introduction of a nitro group at the 5-position of the furan ring is expected.

Halogenation: Reactions with halogens like bromine or chlorine, typically in a solvent like dioxane, would likely lead to the formation of the 5-halo derivative.

Acylation: Friedel-Crafts acylation, using an acid anhydride (B1165640) or acyl halide with a mild Lewis acid catalyst, would introduce an acyl group at the C5 position.

These transformations provide a pathway to a wide range of substituted derivatives, where the 1,3-oxathiolane ring acts as a protecting group for the formyl functionality of furfural.

Ring-Opening Reactions of 1,3-Oxathiolanes

The 1,3-oxathiolane ring can undergo cleavage under various conditions, leading to the formation of acyclic precursors or linear derivatives containing sulfur.

Acid-catalyzed hydrolysis represents a primary method for the selective cleavage of the 1,3-oxathiolane ring. This reaction regenerates the parent carbonyl compound (furfural) and the corresponding thiol (2-mercaptoethanol). This process is often employed as a deprotection strategy in organic synthesis.

Furthermore, reactions with organometallic reagents can also induce ring-opening. For example, treatment with strong bases like organolithium compounds can lead to deprotonation at the C2 position, followed by ring fragmentation.

Reductive cleavage of the 1,3-oxathiolane ring can lead to the formation of sulfur-containing linear derivatives. A prominent method for this transformation is desulfurization using Raney nickel. Depending on the reaction conditions, this can lead to the corresponding ether or a fully reduced hydrocarbon. Specifically for 1,3-oxathiolanes, desulfurization often yields the parent ketone or aldehyde and the corresponding hydrocarbon.

Reaction TypeReagents and ConditionsExpected Products
Acid-Catalyzed Hydrolysis Dilute aqueous acid (e.g., HCl, H₂SO₄)Furfural, 2-Mercaptoethanol
Reductive Desulfurization Raney Nickel, Ethanol (solvent)2-Methylfuran, Furan

Oxidation Reactions at the Sulfur Atom (e.g., Sulfoxides, Sulfones)

The sulfur atom in the 1,3-oxathiolane ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These transformations can significantly alter the chemical and physical properties of the molecule.

The oxidation of 2-substituted 1,3-oxathiolanes can be achieved using a variety of oxidizing agents. The reaction can often be controlled to yield either the sulfoxide (B87167) or the sulfone as the major product. For instance, the use of one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures typically favors the formation of the sulfoxide. The use of an excess of the oxidizing agent or stronger oxidants like hydrogen peroxide can lead to the formation of the sulfone. researchgate.net The oxidation of 2-aryl-1,3-oxathiolanes has been studied in the context of enzymatic reactions, indicating that both chemical and biological methods can be employed for this transformation. acs.org

ProductOxidizing AgentTypical Conditions
1,3-Oxathiolane, 2-(2-furanyl)-, S-oxide m-CPBA (1 equiv.)CH₂Cl₂, 0 °C
1,3-Oxathiolane, 2-(2-furanyl)-, S,S-dioxide m-CPBA (>2 equiv.) or H₂O₂CH₂Cl₂, room temperature or heating

Reduction Chemistry of the 1,3-Oxathiolane Core

The reduction of the 1,3-oxathiolane core itself, without ring cleavage, is not a common transformation. The primary reduction chemistry associated with 1,3-oxathiolanes involves reductive desulfurization, as discussed in section 5.3.2.

However, the furan moiety can be selectively reduced. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) can reduce the furan ring to a tetrahydrofuran (B95107) ring. The specific conditions can be tuned to achieve this transformation while leaving the 1,3-oxathiolane ring intact.

Synthesis of Spiro-Heterocycles from 1,3-Oxathiolane, 2-(2-furanyl)-: A Review of Current Research

A comprehensive review of the existing scientific literature reveals a notable gap in the documented chemical transformations of 1,3-Oxathiolane, 2-(2-furanyl)- specifically for the synthesis of spiro-heterocycles. While the broader fields of spiro-heterocycle synthesis and the chemistry of both 1,3-oxathiolanes and furans are well-established, direct derivatization of this particular compound to form spirocyclic structures is not described in the currently available research.

The synthesis of spiro-heterocycles, molecules containing two rings connected by a single common atom, is a significant area of research in organic and medicinal chemistry due to their unique three-dimensional structures and potential biological activities. nih.govbeilstein-journals.org General strategies for constructing these complex scaffolds often involve cycloaddition reactions, intramolecular cyclizations, and multi-component reactions. beilstein-journals.orgugent.be

The 1,3-oxathiolane ring, a five-membered heterocycle containing both oxygen and sulfur, is a key structural motif in various bioactive molecules. nih.gov Its synthesis and reactivity have been explored, including its formation from thiiranes and carbonyl compounds, and its use as a protective group. Similarly, the furan ring is a common heterocyclic component in natural products and pharmaceuticals, known to participate in various cycloaddition reactions, most notably the Diels-Alder reaction.

Despite the individual reactivity profiles of the 1,3-oxathiolane and furan moieties, a specific, documented pathway for the conversion of 1,3-Oxathiolane, 2-(2-furanyl)- into spiro-heterocycles could not be identified in the surveyed literature. Research on the synthesis of spiro compounds often focuses on starting materials with more activated functional groups amenable to cyclization, such as isatins for spirooxindoles or various carbonyl compounds and amino acids for the generation of spiropyrrolidines via 1,3-dipolar cycloaddition reactions. beilstein-journals.org

For instance, the synthesis of spiro[dihydropyridine-oxindoles] has been achieved through a three-component reaction of arylamine, isatin, and cyclopentane-1,3-dione. beilstein-journals.org This highlights a common synthetic strategy where the spiro center is formed from a ketone or a related precursor. While 1,3-Oxathiolane, 2-(2-furanyl)- possesses carbonyl-like reactivity at the C2 position of the oxathiolane ring, its direct application in known spirocyclization reactions is not reported.

Furthermore, while intramolecular cyclization of derivatives of 2-ynylphenols has been shown to produce substituted benzo[b]furans, nih.gov analogous intramolecular reactions starting from a derivatized 1,3-Oxathiolane, 2-(2-furanyl)- to form a spirocycle have not been described.

Applications of 1,3 Oxathiolane, 2 2 Furanyl in Synthetic Organic Chemistry

As Chiral Auxiliaries and Transfer Agents in Asymmetric Synthesis

In the field of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, chiral auxiliaries are indispensable tools. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed for potential reuse. wikipedia.org

While 1,3-Oxathiolane (B1218472), 2-(2-furanyl)- itself is not typically used as a primary chiral auxiliary, the 1,3-oxathiolane framework is central to many asymmetric syntheses where an external chiral auxiliary directs the stereoselective formation of the oxathiolane ring. nih.govresearchgate.net The enantiomerically pure 1,3-oxathiolane core is a critical building block for creating products with a defined stereochemistry. nih.gov For instance, in the synthesis of pharmaceutically important nucleoside analogues, chiral auxiliaries like (−)-menthol are employed to direct the stereochemistry of the oxathiolane ring during its formation. nih.govgoogle.com This process, often involving a dynamic kinetic resolution, allows for the selective crystallization of a single diastereomer, which then carries the necessary stereochemical information for the final product. nih.gov

The Evans' oxazolidinone auxiliaries and camphor-derived auxiliaries are well-known examples that have been successfully applied in numerous asymmetric transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.netresearchgate.net The principles demonstrated by these established auxiliaries—providing a strong bias for diastereoface selection and allowing for mild, non-destructive cleavage—are fundamental to the strategies that create chiral 1,3-oxathiolane intermediates. researchgate.net

Chiral Auxiliary TypeCommon Applications in Asymmetric SynthesisReference
Oxazolidinones (Evans)Asymmetric Aldol Reactions, Alkylations wikipedia.orgresearchgate.net
CamphorsultamAsymmetric Michael Additions, Claisen Rearrangements wikipedia.org
(−)-MentholDynamic Kinetic Resolution of Oxathiolane Intermediates nih.govgoogle.com
(R)-BINOLAsymmetric Synthesis of Terpenes wikipedia.org

Role as Versatile Building Blocks for Complex Molecules

Building blocks in chemistry are relatively simple molecules that can be assembled to create more complex structures. researchgate.net The 1,3-oxathiolane ring, particularly when functionalized, serves as a robust and versatile building block in organic synthesis.

The most prominent application of 2-substituted 1,3-oxathiolanes is in the synthesis of nucleoside analogues, a class of antiviral drugs. nih.govnih.gov Two major drugs, lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC), which are essential components in HIV therapy, are built upon a 1,3-oxathiolane ring that replaces the natural ribose sugar. nih.govnih.gov These drugs function as nucleoside reverse transcriptase inhibitors (NRTIs); they are phosphorylated in vivo and compete with natural deoxynucleotides for incorporation into viral DNA, leading to chain termination. nih.gov

The synthesis of these drugs involves two key stages: the construction of the 1,3-oxathiolane ring with the correct stereochemistry, and the subsequent coupling of this ring with a nucleobase (cytosine or 5-fluorocytosine). nih.gov Various strategies have been developed to synthesize the oxathiolane core intermediate. nih.gov

A common approach involves the condensation of a glyoxylate (B1226380) derivative with a mercaptoacetaldehyde (B1617137) equivalent. nih.gov For example, the reaction of an L-gulose derivative or the use of sulfenyl chloride chemistry to construct the oxathiolane framework from acyclic precursors are documented methods. nih.govnih.gov Once the chiral oxathiolane intermediate, often a 2-acyloxymethyl or similar derivative, is prepared and resolved, it undergoes N-glycosylation with a silylated pyrimidine (B1678525) base, catalyzed by a Lewis acid, to form the crucial C-N bond of the final nucleoside analogue. nih.govgoogle.com

DrugTarget DiseaseKey IntermediateSynthetic StrategyReference
Lamivudine (3TC)HIV, Hepatitis BChiral 1,3-oxathiolaneDynamic kinetic resolution, Glycosylation nih.govnih.gov
Emtricitabine (FTC)HIVChiral 1,3-oxathiolaneDynamic kinetic resolution, Glycosylation nih.govnih.gov

The role of 1,3-oxathiolane derivatives as intermediates extends to a variety of pharmaceutically relevant compounds, with antiviral agents being the most significant. nih.govnih.gov The synthesis of lamivudine and emtricitabine are prime examples of the industrial-scale importance of these intermediates. nih.gov These are high-demand drugs, manufactured in quantities exceeding 1000 metric tons per year, underscoring the robustness and efficiency required of the synthetic routes to the core oxathiolane building block. nih.gov

Research has focused on optimizing the synthesis of the key oxathiolane intermediate to reduce costs and improve efficiency. nih.gov Innovations include the use of low-cost, widely available starting materials like chloroacetic acid, vinyl acetate, and sodium thiosulfate, employing sulfenyl chloride chemistry to assemble the ring system. nih.gov The development of enzymatic resolutions and dynamic kinetic resolutions has also been crucial in accessing the enantiomerically pure intermediates required for these potent antiviral drugs. nih.gov The versatility of the 1,3-oxathiolane ring allows for the synthesis of various analogues with different purine (B94841) and pyrimidine bases to explore structure-activity relationships against HIV-1 and other viruses. nih.gov

Involvement in Ring Expansion Reactions to Produce Larger Heterocycles (e.g., 1,4-Oxathiins)

Ring expansion reactions are valuable transformations in organic synthesis that allow for the construction of larger, often medium-sized, ring systems from smaller, more readily available heterocycles. researchgate.net The ring expansion of 1,3-oxathiolanes has been identified as a viable method for preparing 1,4-oxathiins and their derivatives. mdpi.com 1,4-Oxathiins are themselves valuable compounds, known to possess fungicidal properties. mdpi.com

While a specific example for the 2-(2-furanyl) derivative is not prominent, the general mechanism for such a transformation provides a pathway. A documented example is the ring expansion of 2,2-diphenyl-1,3-oxathiolane. researchgate.net This type of reaction suggests that the 1,3-oxathiolane ring can be chemically manipulated to incorporate an additional atom into the ring structure, leading to the more thermodynamically stable six-membered 1,4-oxathiane (B103149) or its unsaturated analogue, 1,4-oxathiin. mdpi.com These ring expansion protocols are considered a preferred method for accessing certain substituted 1,4-oxathiins with biological activity. mdpi.com

Theoretical and Computational Investigations of 1,3 Oxathiolane, 2 2 Furanyl

Quantum Chemical Studies on Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the electronic structure, stability, and energetic properties of molecules. For 1,3-Oxathiolane (B1218472), 2-(2-furanyl)-, such studies would typically involve the determination of molecular orbital energies (HOMO-LUMO gap), charge distribution, and dipole moments. These parameters are crucial for predicting the molecule's reactivity and physical properties. However, no specific studies detailing these quantum chemical analyses for 1,3-Oxathiolane, 2-(2-furanyl)- have been identified.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

DFT is a powerful computational method used to investigate the mechanisms of chemical reactions, including transition states and reaction energy profiles. For 1,3-Oxathiolane, 2-(2-furanyl)-, DFT calculations could be employed to study its formation, degradation pathways, or its participation in various chemical transformations. nih.gov While DFT has been used to study the reaction mechanisms of other furan-containing compounds and the formation of the oxathiolane ring in different contexts, specific DFT studies on the reaction mechanisms involving 1,3-Oxathiolane, 2-(2-furanyl)- are absent from the current body of scientific literature. researchgate.net

Computational Modeling of Stereoselectivity and Chiral Induction

The 1,3-oxathiolane ring in 1,3-Oxathiolane, 2-(2-furanyl)- contains chiral centers, leading to the possibility of different stereoisomers. Computational modeling is a key tool for predicting and understanding the stereoselectivity of reactions leading to such chiral molecules. These models can help in designing synthetic routes that favor the formation of a desired stereoisomer. Research on the computational modeling of stereoselectivity in the synthesis of other oxathiolane derivatives exists, but specific studies focused on the chiral induction in the formation of 1,3-Oxathiolane, 2-(2-furanyl)- are not available.

In Silico Prediction of Spectroscopic Parameters and Conformational Preferences

In silico methods are frequently used to predict spectroscopic data, such as NMR and IR spectra, and to determine the most stable conformations of a molecule. nih.govmdpi.com These predictions are invaluable for compound characterization and for interpreting experimental data. A conformational analysis of 1,3-Oxathiolane, 2-(2-furanyl)- would reveal the preferred spatial arrangement of its atoms, which influences its reactivity and biological activity. While general methods for in silico spectroscopic prediction are well-established, their specific application to generate detailed spectroscopic parameters and to analyze the conformational landscape of 1,3-Oxathiolane, 2-(2-furanyl)- has not been reported in the searched literature. nih.govmdpi.com

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